Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by a benzo[c][1,2,5]thiadiazole (BTZ) motif . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the optoelectronic and photophysical properties of these compounds .Scientific Research Applications
Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound , has been extensively researched for use in photovoltaic applications . It serves as a strongly electron-accepting moiety, which is crucial for the development of organic photovoltaic cells. These cells convert solar energy into electricity, and the efficiency of this conversion can be significantly enhanced by using materials like BTZ that offer superior electron acceptor properties .
Fluorescent Sensors
BTZ derivatives are also known for their application as fluorescent sensors . They can be used to detect and measure environmental changes or the presence of specific molecules. This is particularly useful in biological and chemical sensing applications, where the fluorescence properties of BTZ can be harnessed to produce highly sensitive and selective sensors .
Organophotocatalysts
The compound’s BTZ group has potential applications as visible-light organophotocatalysts . Organophotocatalysis is a field of chemistry that uses light to accelerate chemical reactions. The BTZ motif can be utilized to create photocatalysts that are activated by visible light, making them environmentally friendly and potentially more sustainable than traditional catalysts that require UV light or rare metals .
Bioimaging Probes
BTZ-based compounds have been used as bioimaging probes for various cellular components such as lipid droplets, mitochondria, and plasma membranes. These probes help in visualizing and tracking biological processes in real-time, providing valuable insights into cellular functions and disease mechanisms .
Drug Discovery
Thiadiazole derivatives, including those related to the compound , have shown significance in drug discovery . They are often used in molecular docking studies to predict binding energies and interactions with biological targets, which is a critical step in the design and development of new pharmaceuticals.
Organic Electronics
The electron-withdrawing properties of the BTZ motif make it a valuable building block for the synthesis of components in organic electronics , such as organic light-emitting diodes (OLEDs) and organic solar cells. These materials are essential for creating flexible, lightweight, and energy-efficient electronic devices .
Mechanism of Action
Target of Action
Similar compounds have been used to prepare derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
Compounds with a similar structure have been used in the synthesis of 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . This suggests that the compound might interact with its targets through a similar mechanism.
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-27-17-5-3-2-4-12(17)9-18-21-19(28-22-18)14-10-25(11-14)20(26)13-6-7-15-16(8-13)24-29-23-15/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUPHJGMKPFDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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